molecular formula C14H12O3 B6377658 2-Formyl-4-(3-hydroxymethylphenyl)phenol CAS No. 1098984-14-5

2-Formyl-4-(3-hydroxymethylphenyl)phenol

Cat. No.: B6377658
CAS No.: 1098984-14-5
M. Wt: 228.24 g/mol
InChI Key: BDYHBGRFKGICPT-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a formyl group (CHO) and a hydroxymethyl group (CH2OH) attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(3-hydroxymethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the formylation of 4-(3-hydroxymethylphenyl)phenol using a formylating agent such as paraformaldehyde in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Formyl-4-(3-carboxyphenyl)phenol.

    Reduction: 2-Hydroxymethyl-4-(3-hydroxymethylphenyl)phenol.

    Substitution: 2-Formyl-4-(3-hydroxymethylphenyl)-5-nitrophenol.

Scientific Research Applications

2-Formyl-4-(3-hydroxymethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-4-(2-hydroxymethylphenyl)phenol
  • 2-Formyl-4-(4-hydroxymethylphenyl)phenol
  • 2-Formyl-4-(3-methoxyphenyl)phenol

Uniqueness

2-Formyl-4-(3-hydroxymethylphenyl)phenol is unique due to the specific positioning of the formyl and hydroxymethyl groups on the phenyl rings. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-5-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHBGRFKGICPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685073
Record name 4-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098984-14-5
Record name 4-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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